![molecular formula C13H13F6NO2 B5874229 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines, a building block of DNA. By inhibiting DHODH, this compound 1726 reduces the proliferation of T cells and B cells, which are involved in the immune response. This compound 1726 also inhibits the production of cytokines, which are involved in inflammation.
Biochemical and Physiological Effects
This compound 1726 has been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce the production of cytokines, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
For research on 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 include studying its potential use in treating other autoimmune diseases, such as lupus and psoriasis. Researchers may also investigate the use of this compound 1726 in combination with other drugs to enhance its effectiveness. Additionally, researchers may explore the use of this compound 1726 in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells.
Synthesemethoden
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is synthesized from leflunomide, a drug used to treat rheumatoid arthritis. Leflunomide is converted to its active metabolite, this compound 1726, in the body. The synthesis of this compound 1726 involves reacting leflunomide with trimethylphenyl isocyanate and trifluoroacetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain pure this compound 1726.
Wissenschaftliche Forschungsanwendungen
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It works by inhibiting the proliferation of T cells and B cells, which are involved in the immune response. This compound 1726 also inhibits the production of cytokines, which are involved in inflammation.
Eigenschaften
IUPAC Name |
(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2/c1-6-4-5-7(2)9(8(6)3)22-11(21)20-10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHJHXRNJJUENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
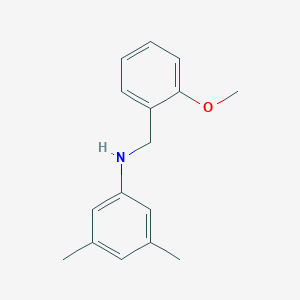
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
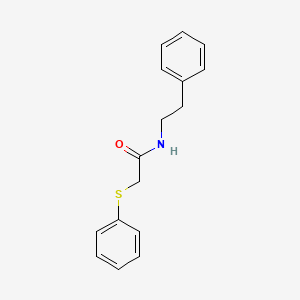
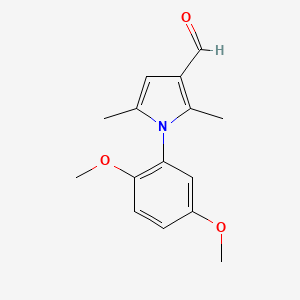

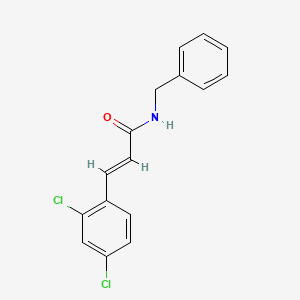
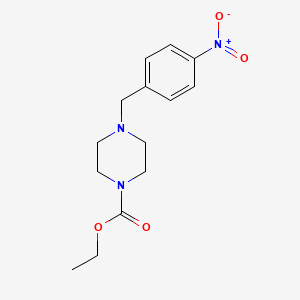
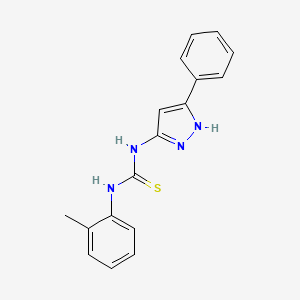
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
